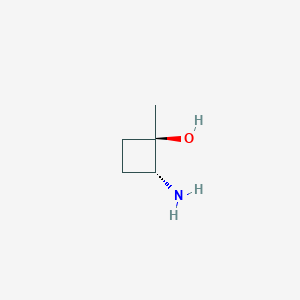

(1R,2R)-2-Amino-1-methylcyclobutan-1-ol

Description

Significance of Conformationally Restricted Chiral Scaffolds

Chirality is a critical element in drug design and development, as biological systems like enzymes and receptors are inherently chiral and can interact differently with each enantiomer of a drug. nih.goveurekaselect.com Since the U.S. Food and Drug Administration (FDA) issued guidelines regarding chiral compounds in 1992, there has been a significant emphasis on developing single-enantiomer drugs to improve efficacy and safety. nih.govnih.govacs.org

Incorporating conformationally restricted chiral scaffolds, such as the piperidine (B6355638) or cyclobutane (B1203170) ring, into molecules is a key strategy in modern drug discovery. thieme-connect.com Constraining the molecule's ability to adopt various shapes can lead to several benefits:

Enhanced Biological Activity and Selectivity: A more rigid structure can fit more precisely into a biological target's binding site, increasing affinity and selectivity for the intended target over others. nih.gov

Modulated Physicochemical Properties: The introduction of such scaffolds can alter properties like solubility and membrane permeability. thieme-connect.com

Improved Pharmacokinetic Profiles: Conformational restriction can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com

Molecules with a higher degree of three-dimensional shape are believed to interact with their targets with greater affinity and specificity, potentially leading to safer and more effective drugs. nih.gov

The Unique Role of Cyclobutane Ring Systems in Stereochemical Control

The strained nature of the four-membered ring also makes it a versatile synthetic intermediate. nih.gov Cyclobutane derivatives can undergo selective modifications such as ring-opening, ring-enlargement, and ring-contraction reactions under specific conditions, providing access to a variety of other acyclic and carbocyclic structures. nih.gov The synthesis of cyclobutane-containing molecules is often achieved through reliable methods like [2+2] cycloadditions. nih.gov

Overview of Advanced Synthetic Strategies for Chiral Amino Alcohols

The demand for enantiomerically pure compounds has driven the development of numerous advanced synthetic methods for preparing chiral amino alcohols. nih.govmdpi.com These strategies offer significant advantages over older resolution methods, which are inherently limited to a 50% yield. google.com

Key modern approaches include:

Asymmetric Catalysis: This includes the asymmetric hydrogenation and transfer hydrogenation of α-amino ketones, which can produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, is a powerful technique that avoids the need for high-pressure equipment. acs.org

Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offers a highly selective and environmentally friendly route. nih.govgoogle.com Engineered enzymes can perform asymmetric reductive amination of hydroxy ketones to yield chiral amino alcohols with very high enantiomeric excess (>99% ee) under mild reaction conditions. nih.gov Biocatalytic methods are increasingly important in the pharmaceutical industry for producing single-enantiomer drug intermediates. mdpi.comnih.govrsc.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For instance, pseudoephedrine can be used as a chiral auxiliary to synthesize chiral 1,2-amino alcohols from arylglyoxals. nih.gov

Ring-Opening Reactions: The ring-opening of epoxides or aziridines is another established method, although it can sometimes be limited by substrate specificity and the need for multi-step intermediate synthesis. westlake.edu.cn

These diverse synthetic tools provide chemists with multiple pathways to access valuable chiral building blocks like (1R,2R)-2-Amino-1-methylcyclobutan-1-ol, enabling the exploration of new chemical space and the development of novel, functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-amino-1-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)3-2-4(5)6/h4,7H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXCRCUYAMGCIU-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 1r,2r 2 Amino 1 Methylcyclobutan 1 Ol

Conformational Analysis and Ring Puckering Dynamics

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. dalalinstitute.comlibretexts.org For substituted cyclobutanes, the substituents can adopt either axial or equatorial positions, leading to different conformers. In the case of (1R,2R)-2-Amino-1-methylcyclobutan-1-ol, the primary mode of conformational flexibility, aside from the rotation of the substituents, is the ring puckering.

Computational studies, typically employing Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule and identify the most stable conformers. acs.orgnih.gov The puckering of the cyclobutane ring is characterized by a puckering angle and a phase angle, which describe the deviation from planarity. The substituents on the ring influence the preferred puckering mode and the energy barrier to ring inversion. nih.gov

For this compound, several low-energy conformers can be postulated, primarily differing in the orientation of the amino and hydroxyl groups and the puckering of the cyclobutane ring. The relative energies of these conformers are determined by a balance of steric interactions and intramolecular hydrogen bonding between the amino and hydroxyl groups.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Amino Group Orientation | Hydroxyl Group Orientation | Puckering Angle (degrees) | Relative Energy (kcal/mol) |

| A | Equatorial | Axial | 25 | 0.00 |

| B | Axial | Equatorial | 25 | 1.5 |

| C | Equatorial | Equatorial | 25 | 2.8 |

| D | Axial | Axial | 25 | 4.0 |

Note: The data in this table are illustrative and based on general principles of conformational analysis of substituted cyclobutanes. Actual values would require specific DFT calculations.

The puckering dynamics involve the interconversion between different puckered conformations. Computational methods can model this dynamic process and calculate the energy barriers associated with ring flipping. These barriers provide insight into the conformational rigidity of the molecule.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Ab initio and DFT calculations can provide detailed information about the distribution of electrons within the molecule, including the energies and shapes of the molecular orbitals. researchgate.netnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.comwikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, making it the most likely site for electrophilic attack. The LUMO is likely to be distributed across the C-O and C-N antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -9.5 eV | Indicates moderate nucleophilicity, primarily at the nitrogen atom. |

| LUMO Energy | +2.0 eV | Suggests susceptibility to nucleophilic attack under forcing conditions. |

| HOMO-LUMO Gap | 11.5 eV | High gap suggests good kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

Note: The data in this table are illustrative and based on typical values for similar aminocycloalkanols. Actual values would require specific DFT calculations.

Computational methods can also be used to calculate various reactivity descriptors, such as the electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule, further guiding predictions of reactive sites.

Rational Design of Stereoselective Synthetic Pathways via Computational Modeling

Computational modeling is an invaluable tool in the rational design of stereoselective synthetic routes to complex chiral molecules like this compound. nih.govnih.gov By modeling potential reaction pathways and transition states, chemists can predict the feasibility, regioselectivity, and stereoselectivity of a proposed synthesis before undertaking extensive experimental work. beilstein-journals.orgresearchgate.net

The synthesis of chiral cyclobutanes is a challenging endeavor. acs.orgchemistryviews.orgnih.gov Computational approaches can aid in the design of synthetic strategies by:

Evaluating Precursor Reactivity: Assessing the electronic and steric properties of potential starting materials to predict their suitability for a desired transformation.

Modeling Transition States: Calculating the energies of transition states for different stereochemical outcomes allows for the prediction of the most likely product. acs.org For example, in a cycloaddition reaction to form the cyclobutane ring, computational modeling can determine whether the endo or exo transition state is favored.

Designing Chiral Catalysts: For enantioselective syntheses, computational methods can be used to design chiral catalysts that will favor the formation of the desired (1R,2R) stereoisomer. researchgate.net This involves modeling the interaction of the substrate with the catalyst and identifying the key interactions that lead to stereocontrol.

A hypothetical computational workflow for designing a stereoselective synthesis could involve screening various dienophiles and dienes for a [2+2] cycloaddition, followed by detailed DFT calculations on the most promising candidates to predict the stereochemical outcome. mdpi.com

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational chemistry can accurately predict various spectroscopic properties of molecules, which is crucial for their characterization. For a chiral molecule like this compound, the prediction of chiroptical properties is particularly important for confirming its absolute configuration.

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. researchgate.net By comparing the predicted spectra of different possible stereoisomers with the experimental spectrum, the correct structure can be assigned.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be calculated. These predictions can aid in the identification of functional groups and provide a fingerprint for the molecule.

Chiroptical Spectroscopy (VCD and ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules. gaussian.comdtu.dk Time-dependent DFT (TD-DFT) calculations can predict the VCD and ECD spectra. mdpi.comresearchgate.netrsc.org By comparing the predicted spectrum of the (1R,2R) enantiomer with the experimental spectrum, the absolute stereochemistry can be unambiguously determined. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Distinct signals for the methyl, methylene (B1212753), and methine protons, with specific coupling patterns reflecting the cis relationship of the amino and hydroxyl groups. |

| ¹³C NMR | Unique chemical shifts for the four carbon atoms of the cyclobutane ring and the methyl carbon. |

| IR Spectroscopy | Characteristic stretching frequencies for O-H (broad, ~3350 cm⁻¹), N-H (two bands, ~3300 cm⁻¹), and C-N (~1080 cm⁻¹). |

| VCD Spectroscopy | A specific pattern of positive and negative bands in the fingerprint region (1000-1500 cm⁻¹), which is the mirror image of the spectrum for the (1S,2S) enantiomer. |

Note: The data in this table are illustrative and based on typical spectroscopic values for the functional groups present. Actual values would require specific computational calculations.

Chemical Reactivity and Derivatization Strategies for 1r,2r 2 Amino 1 Methylcyclobutan 1 Ol

Reactions at the Amino Functional Group

The primary amino group in (1R,2R)-2-Amino-1-methylcyclobutan-1-ol is a key site for a range of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and thus susceptible to reactions with electrophiles.

Acylation of the amino group can be readily achieved using various acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. mdpi.com This reaction leads to the formation of amide derivatives. Given the presence of a hydroxyl group, chemoselective N-acylation can be achieved under specific conditions, for instance by performing the reaction under acidic conditions where the amine is protonated and less reactive, allowing for O-acylation, or by using specific catalysts that favor N-acylation. nih.gov

Alkylation of the amino group can introduce alkyl substituents, leading to the formation of secondary and tertiary amines. nih.gov This can be accomplished using alkyl halides, where the reaction proceeds via nucleophilic substitution. chemguide.co.uksavemyexams.com It is important to note that multiple alkylations can occur, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk To control the degree of alkylation, reductive amination is often a more effective method.

Protection Strategies for the amino group are crucial in multi-step syntheses to prevent unwanted side reactions. organic-chemistry.org Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). highfine.com These groups can be introduced by reacting the amine with the corresponding chloroformate or anhydride (B1165640) and can be selectively removed under specific conditions (acidic conditions for Boc, hydrogenolysis for Cbz). highfine.com

Table 1: Representative Reactions at the Amino Functional Group of Analogous Amines

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Acylation | Acetic Anhydride, Base | N-Acetylated Amine | mdpi.com |

| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | nih.gov |

| Boc Protection | (Boc)₂O, Base | N-Boc Protected Amine | highfine.com |

| Cbz Protection | Benzyl (B1604629) Chloroformate, Base | N-Cbz Protected Amine | highfine.com |

The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of the C=N double bond is a reversible process. masterorganicchemistry.com

The resulting imines are versatile intermediates for further chemical transformations. For instance, the reduction of the imine double bond, a process known as reductive amination, yields secondary amines. youtube.com This two-step, one-pot reaction provides a controlled method for the N-alkylation of primary amines.

The nucleophilic nature of the amino group allows for the synthesis of urea (B33335) and urethane (B1682113) derivatives, which are important motifs in medicinal chemistry and materials science. rsc.orgqucosa.de

Urea derivatives can be synthesized by reacting the amino alcohol with an isocyanate or by the reaction of two amine molecules with a phosgene (B1210022) equivalent. A more direct and safer approach involves the reaction with urea itself, often catalyzed by metal oxides, which can proceed via the decomposition of urea to isocyanic acid. rsc.org

Urethane derivatives can be formed through the reaction of the amino group with a chloroformate or by the coupling of the amino alcohol with carbon dioxide, often in the presence of a catalyst, to form a carbamic acid intermediate which can then be esterified. mdpi.com Alternatively, reaction with dialkyl carbonates can also yield urethanes. mdpi.com The synthesis of cyclic urethanes from amino alcohols and carbon dioxide has been reported using ionic liquid catalysts. mdpi.com

Table 2: Synthesis of Urea and Urethane Derivatives from Analogous Amino Alcohols

| Derivative | Reagent/Conditions | Product Type | Reference |

| Urea | Isocyanate | N-Substituted Urea | qucosa.de |

| Urethane | Chloroformate | N-Substituted Urethane | mdpi.com |

| Cyclic Urethane | CO₂, Ionic Liquid Catalyst | Cyclic Urethane | mdpi.com |

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group of this compound also offers a site for chemical modification, although its reactivity is influenced by steric hindrance from the methyl group and the cyclobutane (B1203170) ring.

Oxidation of the tertiary alcohol in this compound is generally not possible under standard conditions without breaking a carbon-carbon bond. youtube.comyoutube.com Tertiary alcohols lack a hydrogen atom on the carbinol carbon, which is necessary for the typical oxidation mechanism to a ketone. khanacademy.org Aggressive oxidizing agents might lead to the degradation of the molecule.

Reduction of the hydroxyl group is a challenging transformation that would require its conversion into a good leaving group first, followed by a reduction step. Direct reduction of alcohols is not a common process.

Nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is generally disfavored and proceeds with difficulty. chemistryguru.com.sglibretexts.orgyoutube.com The reaction would likely proceed through an Sₙ1-type mechanism, which involves the formation of a tertiary carbocation intermediate upon protonation of the hydroxyl group and its departure as water. However, the formation of a carbocation on a strained four-membered ring is energetically unfavorable. Furthermore, the steric hindrance around the tertiary center would impede an Sₙ2-type reaction. youtube.com

While direct substitution is unlikely, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent substitution reactions. However, even with a good leaving group, the strain of the cyclobutane ring and steric factors would still present significant hurdles for nucleophilic attack.

Cyclobutane Ring Functionalization and Modifications

The modification of the cyclobutane core of this compound is a key strategy for accessing a diverse range of derivatives with tailored properties. These modifications can involve the introduction of new substituents onto the ring or the alteration of the ring structure itself.

Strategies for Further Substitution on the Cyclobutane Core

While direct functionalization of the cyclobutane C-H bonds is challenging, several strategies employed for related cyclobutane systems can be envisioned for introducing further substituents onto the core of this compound. These methods often rely on the existing amino and hydroxyl functionalities to direct or facilitate the introduction of new groups.

One potential approach involves the conversion of the hydroxyl group to a leaving group, followed by elimination to form a cyclobutene (B1205218) intermediate. This unsaturated ring system would then be amenable to a variety of addition reactions, allowing for the introduction of new substituents. Alternatively, the amino group could be transformed into other nitrogen-containing functionalities, which could then participate in or direct further reactions on the cyclobutane ring.

Another plausible strategy is the use of C-H activation/functionalization logic, which has been successfully applied to other cyclobutane-containing molecules. acs.org This could involve the use of a directing group, potentially derived from the amino or hydroxyl function, to guide a transition metal catalyst to a specific C-H bond on the cyclobutane ring for subsequent coupling with various partners. acs.org

Table 1: Potential Strategies for Further Substitution on the Cyclobutane Core

| Strategy | Description | Potential Reagents/Conditions | Expected Outcome |

| Elimination-Addition | Conversion of the hydroxyl group to a good leaving group (e.g., tosylate, mesylate) followed by base-induced elimination to form a cyclobutene. Subsequent addition reactions (e.g., hydrogenation, halogenation, epoxidation) would introduce new substituents. | 1. TsCl, pyridine; 2. Strong base (e.g., t-BuOK); 3. H₂, Pd/C or Br₂, etc. | Introduction of substituents at the C3 and/or C4 positions. |

| Directed C-H Functionalization | Installation of a directing group on the nitrogen or oxygen atom to facilitate regioselective C-H activation and subsequent cross-coupling reactions. acs.org | Pd, Ru, or Rh catalysts with appropriate ligands and coupling partners (e.g., aryl halides, boronic acids). acs.org | Arylation, alkenylation, or alkylation of the cyclobutane ring. |

| Radical Functionalization | Generation of a radical on the cyclobutane ring, which can then be trapped by various radical acceptors. This could potentially be initiated by abstraction of a hydrogen atom. | Radical initiators (e.g., AIBN), photoredox catalysis. | Introduction of a variety of functional groups. |

Controlled Ring-Opening and Skeletal Rearrangements

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to controlled ring-opening and skeletal rearrangement reactions, providing access to acyclic and other cyclic structures. These transformations are often triggered by the strategic manipulation of the existing functional groups.

For instance, treatment of aminocyclobutanes with nitrous acid can induce a Demyanov-type ring contraction or expansion, leading to the formation of cyclopropyl (B3062369) or cyclopentyl derivatives, respectively. wikipedia.org In the case of this compound, diazotization of the amino group could lead to a carbocation intermediate that undergoes rearrangement. wikipedia.org The presence of the tertiary alcohol at C1 would likely influence the migratory aptitude of the adjacent bonds, potentially favoring specific rearrangement pathways.

Acid-catalyzed pinacol-type rearrangements of the 1,2-amino alcohol moiety are also a plausible pathway for skeletal reorganization. nih.gov Protonation of the hydroxyl group followed by the loss of water would generate a carbocation at C1. Subsequent migration of a C-C bond from the cyclobutane ring could lead to ring expansion, affording a cyclopentanone (B42830) derivative, or rearrangement to other four-membered ring structures.

Table 2: Potential Ring-Opening and Skeletal Rearrangement Reactions

| Reaction Type | Description | Potential Reagents/Conditions | Expected Products |

| Demyanov Rearrangement | Diazotization of the primary amine with nitrous acid to form a diazonium salt, which then eliminates N₂ to generate a carbocation that can undergo ring expansion or contraction. wikipedia.org | NaNO₂, HCl (aq) | Mixture of cyclopropyl and cyclopentyl derivatives. |

| Pinacol-Type Rearrangement | Acid-catalyzed rearrangement of the 1,2-amino alcohol. Protonation of the hydroxyl group and loss of water generates a carbocation that triggers a 1,2-alkyl shift. nih.gov | Strong acid (e.g., H₂SO₄, TsOH) | Ring-expanded cyclopentanones or other rearranged cyclobutane structures. |

| Favorskii-Type Rearrangement | While classically applied to α-haloketones, analogous rearrangements could be conceived under specific conditions, potentially involving the amino group as a latent leaving group. | Base | Ring-contracted cyclopropanecarboxylic acid derivatives (after further transformations). |

| Photochemical Rearrangements | Irradiation with UV light, potentially in the presence of a photosensitizer, could induce various rearrangements, including [2+2] cycloreversions or other skeletal isomerizations. | UV light, photosensitizers | Diverse rearranged products depending on the specific conditions. |

Synthesis of Complex Molecular Architectures and Hybrid Structures

The stereochemically defined and bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures and hybrid structures. nih.govmdpi.com Its rigid cyclobutane core can serve as a scaffold to orient appended functionalities in a well-defined three-dimensional space, a desirable feature in areas such as medicinal chemistry and materials science.

The amino and hydroxyl groups provide convenient handles for derivatization and incorporation into larger molecules. For example, the amino group can be acylated to form amides, which are key linkages in peptides and other biologically active molecules. The hydroxyl group can be etherified or esterified to introduce a wide range of substituents. The ability to selectively protect and deprotect these functional groups allows for a stepwise and controlled assembly of complex structures.

This building block approach enables the construction of peptidomimetics, where the cyclobutane unit replaces a standard amino acid residue to introduce conformational constraints. Such modifications can lead to enhanced biological activity or metabolic stability. Furthermore, the chiral nature of this compound makes it an attractive component for the synthesis of chiral ligands for asymmetric catalysis or as a chiral auxiliary in stereoselective reactions.

Table 3: Application of this compound as a Building Block

| Application Area | Synthetic Strategy | Potential Outcome |

| Peptidomimetics | Incorporation into peptide chains via amide bond formation at the amino group. The hydroxyl group can be protected or further functionalized. | Conformationally constrained peptides with potentially altered biological profiles. |

| Chiral Ligands | Derivatization of the amino and/or hydroxyl groups with coordinating moieties (e.g., phosphines, pyridines) to create bidentate or polydentate ligands. | Chiral metal complexes for asymmetric catalysis. |

| Scaffolds for Drug Discovery | Use of the cyclobutane core as a rigid scaffold to append various pharmacophoric groups. | Novel drug candidates with well-defined spatial arrangements of functional groups. |

| Hybrid Molecules | Coupling of the aminocyclobutanol unit to other molecular entities such as heterocycles, natural products, or polymers. | Hybrid structures with combined or novel properties. |

Advanced Analytical Methodologies for Characterization and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (1R,2R)-2-Amino-1-methylcyclobutan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

The structure of this compound contains several distinct proton and carbon environments, the signals of which can be predicted and assigned using a suite of NMR experiments.

¹H NMR Spectroscopy : The 1D ¹H NMR spectrum provides initial information on the number of unique proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals neighboring protons. For this compound, one would expect distinct signals for the methyl group protons, the three sets of methylene (B1212753) protons on the cyclobutane (B1203170) ring, the methine proton adjacent to the amino group, and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon environment. This would include signals for the methyl carbon, the quaternary carbon bearing the hydroxyl and methyl groups, the methine carbon attached to the amino group, and the two methylene carbons of the ring.

2D NMR Spectroscopy : To definitively link these signals and confirm the molecular structure, several 2D NMR experiments are essential:

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling correlations, allowing for the identification of adjacent protons. It would be used to trace the connectivity pathway through the cyclobutane ring, for example, by correlating the methine proton (H2) with its adjacent methylene protons (H3).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It is crucial for assigning each carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for C2 would be correlated with the signal for H2.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for identifying and assigning quaternary carbons, which have no attached protons. The signal for the quaternary carbon (C1) could be assigned through its correlations to the protons of the methyl group and the methylene protons at C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close in space, which is critical for confirming stereochemistry. For the (1R,2R) isomer, a spatial correlation (NOE) would be expected between the methyl group protons and the methine proton at C2, as they are on the same face of the cyclobutane ring.

The following table outlines the expected NMR data based on the structure of the compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| -CH₃ | 1.1 - 1.4 | 20 - 30 | C1, C2 |

| C1-OH | Not applicable | 65 - 75 | Not applicable |

| C2-H | 2.8 - 3.3 | 50 - 60 | C1, C3, C4, -CH₃ |

| C3-H₂ | 1.7 - 2.2 | 25 - 35 | C1, C2, C4 |

| C4-H₂ | 1.5 - 2.0 | 15 - 25 | C1, C2, C3 |

| -NH₂ | Variable (broad) | Not applicable | Not applicable |

| -OH | Variable (broad) | Not applicable | Not applicable |

Note: Chemical shift values are estimates and can vary based on solvent and experimental conditions.

Determining the enantiomeric purity of a chiral compound is crucial. NMR spectroscopy can achieve this through the use of Chiral Solvating Agents (CSAs). CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. bldpharm.com These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals for the R and S enantiomers in the NMR spectrum. google.com

For an amino alcohol like this compound, suitable CSAs could include chiral acids or other agents capable of hydrogen bonding or forming ionic interactions. nih.gov The process involves:

Acquiring a standard NMR spectrum of the analyte.

Adding a specific amount of the CSA to the NMR tube.

Observing the splitting of one or more proton signals into two distinct sets, corresponding to the two diastereomeric complexes.

The enantiomeric excess (e.e.) can then be calculated by integrating the separated signals. The choice of CSA is critical and often requires screening to find one that produces sufficient signal separation (anisochronous shifts) for accurate quantification. achemblock.comchemspider.com

Chiral Chromatography for Enantiomeric Purity Determination

Chromatographic methods are the most widely used techniques for separating enantiomers and determining their purity with high accuracy.

Chiral HPLC is a cornerstone of enantioselective analysis. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the analysis of this compound, a CSP based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases would likely be effective. The amino and hydroxyl groups of the analyte can engage in hydrogen bonding, dipole-dipole, and steric interactions with the chiral selector of the CSP. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomers. A reverse-phase method could also be employed, potentially after derivatizing the amino group to enhance interaction with the stationary phase. nih.gov

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. To analyze this compound by GC, it would typically first be derivatized to increase its volatility and improve its chromatographic behavior. Common derivatization reactions include acylation of the amino and hydroxyl groups to form amides and esters, for example, using trifluoroacetic anhydride (B1165640).

The resulting derivative is then injected onto a GC column containing a chiral stationary phase, often based on modified cyclodextrins. The different interactions between the enantiomers of the derivatized analyte and the chiral stationary phase cause them to elute at different times. The enantiomeric excess is determined by comparing the peak areas of the two separated enantiomers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Synthetic Applications of 1r,2r 2 Amino 1 Methylcyclobutan 1 Ol As a Chiral Building Block

Contribution to the Synthesis of Other Chiral Fine Chemicals and Intermediates

Detailed research specifically documenting the application of (1R,2R)-2-Amino-1-methylcyclobutan-1-ol as a chiral building block for the synthesis of other distinct chiral fine chemicals and intermediates is not extensively available in the public domain. While the broader class of chiral 1,2-amino alcohols has been widely employed in asymmetric synthesis, specific examples and detailed research findings for this particular methylated cyclobutane (B1203170) derivative are scarce.

The inherent structural features of this compound, including its stereochemically defined vicinal amino and hydroxyl groups on a constrained four-membered ring, suggest its potential utility in several areas of asymmetric synthesis. Hypothetically, it could serve as a precursor for:

Chiral Ligands: The amino and hydroxyl functionalities can be readily modified to coordinate with metal centers, making it a potential scaffold for developing new chiral ligands for asymmetric catalysis. The rigidity of the cyclobutane backbone could enforce a specific geometry around the metal, potentially leading to high enantioselectivity in catalyzed reactions.

Chiral Auxiliaries: By temporarily attaching this molecule to a prochiral substrate, the stereochemical environment created by the cyclobutane ring and its substituents could direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary could be cleaved and potentially recovered.

Synthesis of Unnatural Amino Acids and Peptidomimetics: The amino alcohol structure is a key component of many non-proteinogenic amino acids and peptide mimics. The unique cyclobutane core could be incorporated into peptide structures to induce specific conformational constraints, which is a common strategy in drug design to enhance biological activity and stability.

Despite these potential applications, a thorough review of scientific literature and chemical databases did not yield specific published research detailing the transformation of this compound into other chiral fine chemicals or intermediates with corresponding reaction data. The scientific community has explored related structures, such as cyclobutane β-amino acids and other amino cyclobutane derivatives, in the synthesis of various chiral scaffolds. However, direct evidence of the synthetic utility of this compound as a starting material for these purposes remains to be published.

The absence of such data in the current body of scientific literature precludes the generation of detailed research findings and interactive data tables as requested. Further research into the reactivity and synthetic applications of this specific chiral building block is required to fully understand its potential contributions to the field of asymmetric synthesis.

Future Perspectives and Research Challenges for Chiral Cyclobutane Amino Alcohols

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of chiral cyclobutane (B1203170) amino alcohols is the development of efficient and environmentally benign synthetic methodologies. Current multistep syntheses can be resource-intensive, limiting their accessibility. Future research is trending towards more sustainable and atom-economical approaches.

One promising avenue is the utilization of renewable feedstocks. For instance, terpenes like myrtenal can serve as inexpensive starting materials for chiral cyclobutane keto acids, which are precursors to amino alcohol derivatives. nih.govacs.org This bio-based approach reduces reliance on fossil fuels, a critical goal for green chemistry. nih.gov Another key area is the advancement of catalytic methods. This includes developing novel cycloaddition reactions and ring-contraction strategies, such as the stereoretentive formation of cyclobutanes from pyrrolidines, to construct the core structure with high stereoselectivity. acs.org

Future research should focus on:

Biocatalysis: Engineering enzymes to produce specific stereoisomers of cyclobutane derivatives, offering high selectivity under mild conditions.

Photochemistry: Utilizing light-mediated [2+2] photocycloaddition reactions to build the cyclobutane core efficiently. researchgate.net

Flow Chemistry: Adapting existing syntheses to continuous flow processes to improve safety, scalability, and efficiency.

| Strategy | Advantages | Challenges | Future Direction |

|---|---|---|---|

| Renewable Feedstocks (e.g., Myrtenal) | Sustainable, inexpensive starting materials. nih.govacs.org | Requires efficient multi-step transformations. acs.org | Integration with catalytic C-H functionalization. nih.gov |

| Ring Contraction (e.g., from Pyrrolidines) | Potential for high stereoretention. acs.org | Mechanistic understanding is still developing; yields can be variable. acs.org | Rational design based on computational mechanistic studies. acs.org |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme discovery and engineering for specific substrates. | Computational design of enzymes for tailored cyclopropanation and other carbene transfer reactions. chemrxiv.org |

Exploration of Undiscovered Reactivity Profiles

The reactivity of chiral cyclobutane amino alcohols is largely governed by the interplay between the strained four-membered ring and the functional groups. The cis/trans stereochemistry significantly influences molecular organization and physicochemical behavior, which can be harnessed for specific applications. nih.govsemanticscholar.org For example, the relative orientation of the amino and hydroxyl groups in a molecule like (1R,2R)-2-Amino-1-methylcyclobutan-1-ol dictates its ability to form intra- and intermolecular hydrogen bonds, affecting its properties as a ligand or organocatalyst. nih.govsemanticscholar.org

Future research challenges include:

Ring-Opening Reactions: Systematically studying controlled ring-opening reactions to access novel linear chiral scaffolds that are otherwise difficult to synthesize.

Cascade Reactions: Designing cascade reactions that leverage the inherent strain of the cyclobutane ring to build molecular complexity in a single step.

Polymerization: Investigating the potential of these molecules as monomers for the synthesis of novel, stereoregular polymers with unique material properties.

"Click" Chemistry and Peptide Coupling: Expanding the use of these scaffolds in bioconjugation and the synthesis of peptidomimetics, where the rigid cyclobutane core can enforce specific conformations. researchgate.netresearchgate.net

Advancements in Computational Predictions for Stereoselectivity

Computational chemistry is an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. rsc.org For cyclobutane systems, Density Functional Theory (DFT) calculations have already been employed to elucidate reaction mechanisms, rationalize stereospecificity, and understand the energetics of transition states. acs.org For instance, DFT studies have revealed that the stereoretentive synthesis of cyclobutanes from pyrrolidines is due to the high energy barrier for radical rotation compared to cyclization. acs.org

Despite these successes, significant challenges and opportunities remain:

Accuracy and Complexity: Developing computational models that can accurately predict stereoselectivity for complex systems involving multiple interacting components, such as catalysts, substrates, and solvents.

Predictive Catalyst Design: Moving beyond retrospective rationalization to the de novo computational design of catalysts that can achieve a desired stereochemical outcome for a given transformation. rsc.org Recent work on the computational design of biocatalysts for stereodivergent cyclopropanation highlights the potential of this approach. chemrxiv.org

Machine Learning: Integrating machine learning and artificial intelligence with quantum chemical calculations to rapidly screen potential catalysts and reaction conditions, accelerating the discovery of new stereoselective methods.

| Method | Application | Research Challenge |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition state energies. acs.orgmdpi.com | Accurately modeling solvent effects and weak non-covalent interactions. |

| Mechanism-Based Design | Engineering biocatalysts with tailored and predictable stereoselectivity. chemrxiv.org | Expanding the methodology to a wider range of abiological transformations. chemrxiv.org |

| Machine Learning / AI | High-throughput screening of catalysts and reaction conditions. | Generating sufficiently large and accurate datasets for training predictive models. |

Expanding Applications as Chiral Auxiliaries and Catalytic Components

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Amino alcohols are a particularly important class of compounds used to create effective chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides. wikipedia.org The defined stereochemistry and rigidity of the cyclobutane framework in molecules like this compound make it an attractive scaffold for the design of new auxiliaries.

Furthermore, these compounds can serve as chiral ligands for metal-based catalysts or as organocatalysts themselves. researchgate.netresearchgate.net The fixed spatial arrangement of the amino and hydroxyl groups can facilitate effective chelation to a metal center, creating a well-defined chiral pocket to direct asymmetric transformations, such as the addition of diethylzinc to aldehydes. researchgate.net

Key research challenges in this area are:

Auxiliary Design and Removal: Creating novel auxiliaries based on the cyclobutane scaffold that offer high diastereoselectivity and can be removed under mild conditions without racemization.

Ligand Synthesis: Developing modular synthetic routes to a library of cyclobutane-based amino alcohol ligands to screen for optimal performance in a wide range of metal-catalyzed reactions. nih.govnih.gov

Organocatalysis: Exploring the use of these molecules in organocatalysis, where the bifunctional nature of the amino alcohol can be exploited to activate substrates and control stereochemistry simultaneously. researchgate.net The rigid backbone could provide a unique level of steric control compared to more flexible acyclic catalysts.

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-Amino-1-methylcyclobutan-1-ol, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor (e.g., 1-methylcyclobutanone) with an appropriate amine source under controlled conditions. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) to achieve the (1R,2R) configuration .

- Cyclobutane Ring Formation : [2+2] Photocycloaddition of alkenes, followed by functionalization to introduce the amino and hydroxyl groups .

- Optimization : Adjusting solvent polarity (e.g., THF vs. methanol), temperature (-20°C to room temperature), and reducing agents (NaBH4 vs. NaBH3CN) to minimize racemization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Cyclobutane protons appear as complex multiplets (δ 1.5–2.5 ppm) due to ring strain. The hydroxyl proton (δ 1.8–2.2 ppm) shows broad signals, while the amino group (δ 2.5–3.0 ppm) may split due to coupling .

- ¹³C NMR : The quaternary carbon (C1) bearing the methyl group resonates at δ 35–40 ppm, while the adjacent C2 (bearing NH2) appears at δ 50–55 ppm .

- X-ray Crystallography : Resolves stereochemistry by analyzing bond angles and spatial arrangement of substituents .

- Mass Spectrometry : Molecular ion peak at m/z 130 (C5H11NO) with fragmentation patterns confirming the cyclobutane backbone .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the regioselectivity of substitution reactions involving this compound?

- Methodological Answer : Contradictions arise from competing thermodynamic vs. kinetic control . To address this:

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify intermediate species. For example, bulky electrophiles favor substitution at the less hindered C2 position .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For instance, electron-withdrawing groups on the cyclobutane ring increase reactivity at C1 .

- Catalyst Screening : Transition metals (e.g., Pd or Cu) can direct substitution to specific positions via coordination with the amino group .

Q. How does computational modeling (e.g., DFT, molecular docking) aid in predicting the biological interactions and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., oxidation to cyclobutanone) by analyzing activation energies and charge distribution. For example, the hydroxyl group’s electron-donating effect lowers the energy barrier for oxidation at C1 .

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) by modeling hydrogen bonds between the amino/hydroxyl groups and active-site residues (e.g., Asp32 in proteases). Studies show the methyl group enhances hydrophobic interactions in binding pockets .

- MD Simulations : Assess conformational flexibility of the cyclobutane ring in aqueous vs. lipid environments to optimize pharmacokinetic properties .

Notes

- Advanced methodologies emphasize experimental and computational triangulation to resolve ambiguities.

- Stereochemical control remains critical for applications in medicinal chemistry and catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.